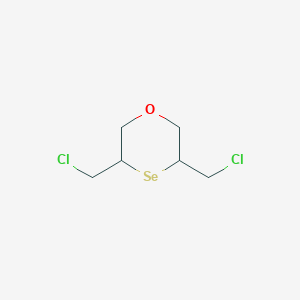

3,5-Bis(chloromethyl)-1,4-oxaselenane

Description

Properties

CAS No. |

62757-28-2 |

|---|---|

Molecular Formula |

C6H10Cl2OSe |

Molecular Weight |

248.02 g/mol |

IUPAC Name |

3,5-bis(chloromethyl)-1,4-oxaselenane |

InChI |

InChI=1S/C6H10Cl2OSe/c7-1-5-3-9-4-6(2-8)10-5/h5-6H,1-4H2 |

InChI Key |

ZULOGSKOZRQINX-UHFFFAOYSA-N |

Canonical SMILES |

C1C([Se]C(CO1)CCl)CCl |

Origin of Product |

United States |

Preparation Methods

Primary Synthesis via Selenium Dichloride and Diallyl Ether

Reaction Overview

The most efficient route to 3,5-bis(chloromethyl)-1,4-oxaselenane involves the cycloaddition of selenium dichloride (SeCl₂) with diallyl ether (C₆H₁₀O). The reaction proceeds through a stepwise mechanism, initiated by the electrophilic attack of SeCl₂ on one of the allylic double bonds, forming a seleniranium cation intermediate. Anchimeric assistance from the adjacent chloromethyl group directs the second electrophilic attack, leading to regioselective ring closure and the formation of a six-membered 1,4-oxaselenane ring.

Experimental Procedure

- Reactants : Selenium dichloride (1.0 equiv), diallyl ether (1.0 equiv).

- Conditions : Conducted in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere.

- Workup : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 9:1).

- Yield : 70% isolated yield of cis-3,5-bis(chloromethyl)-1,4-oxaselenane.

Stereochemical Outcome

The reaction exhibits high stereoselectivity, favoring the cis-diastereomer due to minimized steric interactions during cyclization. Nuclear magnetic resonance (NMR) analysis confirms the cis-configuration through coupling constants (J = 6.8 Hz for adjacent protons).

Alternative Halogenation: Selenium Dibromide

Brominated Analog Synthesis

Replacing SeCl₂ with selenium dibromide (SeBr₂) yields 3,5-bis(bromomethyl)-1,4-oxaselenane. Unlike the chlorinated counterpart, this reaction produces a 1:1 mixture of cis- and trans-diastereomers. The larger bromine atoms reduce steric constraints, permitting both configurations during ring closure.

Key Data

| Parameter | Value |

|---|---|

| Yield | 76% |

| cis:trans Ratio | 1:1 |

| Purification | Recrystallization (ethanol) |

Mechanistic Insights

Electrophilic Activation and Cyclization

The reaction mechanism involves two critical steps:

- Seleniranium Cation Formation : SeCl₂ reacts with diallyl ether, generating a bridged seleniranium ion via electrophilic addition to the double bond.

- Anchimeric Assistance : The chloromethyl group stabilizes the transition state, directing the second SeCl₂ attack to the adjacent position, ensuring regioselectivity.

Derivative Synthesis and Functionalization

Methoxymethyl Derivatives

Treatment of 3,5-bis(chloromethyl)-1,4-oxaselenane with sodium methoxide (NaOMe) in methanol substitutes chloride with methoxy groups, yielding 3,5-bis(methoxymethyl)-1,4-oxaselenane in 85% yield.

Dihalogenated Oxaselenanes

Sequential halogenation with bromine or iodine introduces dihalogen substituents at the 4-position:

Comparative Analysis of Methods

Yield and Selectivity

| Reagent | Product | Yield | Diastereomer Ratio |

|---|---|---|---|

| SeCl₂ | 3,5-Bis(chloromethyl)-1,4-oxaselenane | 70% | >95% cis |

| SeBr₂ | 3,5-Bis(bromomethyl)-1,4-oxaselenane | 76% | 50% cis, 50% trans |

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(chloromethyl)-1,4-oxaselenane undergoes various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products Formed

Oxidation: Selenoxides and selenones.

Reduction: Selenides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Bis(chloromethyl)-1,4-oxaselenane has several scientific research applications:

Biology: Investigated for its potential as an antioxidant due to the presence of selenium.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Bis(chloromethyl)-1,4-oxaselenane involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play a role in redox reactions and cellular defense mechanisms. The compound’s chloromethyl groups can also participate in alkylation reactions, leading to modifications of biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2,5-Bis(chloromethyl)-1,4-bis(octyloxy)benzene (CAS: 174230-68-3)

- Structure : Aromatic benzene core with two chloromethyl (-CH₂Cl) groups at positions 2 and 5, and two octyloxy (-O-C₈H₁₇) groups at positions 1 and 4.

- Molecular Formula : C₂₄H₄₀Cl₂O₂ (MW: 431.48 g/mol) .

- Key Properties :

- Melting Point: 79–83°C.

- Purity: ≥97% (GC).

- Application: Intermediate in organic syntheses, particularly for polymers or surfactants due to its long alkyl chains.

Comparison :

- Both compounds feature bis(chloromethyl) groups, enabling alkylation reactions.

3,5-Diethyl 2,6-Bis(chloromethyl)-1,4-dihydropyridine-3,4,5-tricarboxylate

- Structure : 1,4-dihydropyridine core with two chloromethyl groups (positions 2 and 6) and three ester substituents.

- Molecular Formula: C₁₄H₁₇Cl₂NO₆ (MW: 366.20 g/mol) .

- Key Properties :

- Melting Point: 164–166°C.

- Application: Intermediate in Hantzsch dihydropyridine synthesis, a scaffold for calcium channel modulators.

Comparison :

- The dihydropyridine’s ester groups and conjugated system enable π-π interactions, contrasting with the oxaselenane’s saturated ring. Both compounds’ chloromethyl groups facilitate crosslinking, but the dihydropyridine’s nitrogen center offers Brønsted basicity, absent in the selenium-containing analog.

Reactivity and Stability

- 3,5-Bis(chloromethyl)-1,4-oxaselenane :

- 2,5-Bis(chloromethyl)-1,4-bis(octyloxy)benzene :

- Dihydropyridine Derivative :

- Ester groups are prone to hydrolysis under acidic/basic conditions, whereas the oxaselenane’s ether linkage is more resistant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.